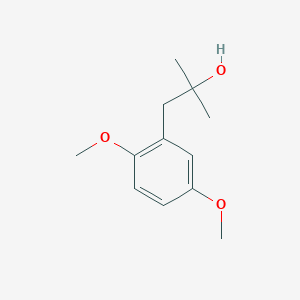

1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol

Beschreibung

1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol is a tertiary alcohol featuring a 2,5-dimethoxyphenyl substituent and a methyl group on the propanol backbone. The 2,5-dimethoxy substitution pattern is notable in bioactive molecules, influencing electronic properties and binding affinity to serotonin receptors, as seen in hallucinogenic analogs like 1-(2,5-dimethoxyphenyl)-2-aminopropane derivatives . Its alcohol functional group distinguishes it from ketone or amine-containing analogs, suggesting differences in solubility, reactivity, and metabolic pathways.

Eigenschaften

IUPAC Name |

1-(2,5-dimethoxyphenyl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-12(2,13)8-9-7-10(14-3)5-6-11(9)15-4/h5-7,13H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAHBKKPMRIVNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=C(C=CC(=C1)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of 2,5-dimethoxybenzene with chloroacetone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under controlled temperature conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 2,5-dimethoxybenzaldehyde using oxidizing agents such as chromyl chloride (CrO₂Cl₂) or manganese dioxide (MnO₂).

Reduction: Reduction of the compound can lead to the formation of 2,5-dimethoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Chromyl chloride (CrO₂Cl₂), manganese dioxide (MnO₂)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Various nucleophiles and suitable solvents

Major Products Formed:

2,5-Dimethoxybenzaldehyde (from oxidation)

2,5-Dimethoxybenzyl alcohol (from reduction)

Various nucleophilic substitution products

Wissenschaftliche Forschungsanwendungen

The compound 1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol (commonly referred to as DMMP) is a chemical of interest in various scientific research applications. This article explores its applications, synthesizes findings from diverse sources, and presents detailed data tables and case studies regarding its usage.

Pharmaceutical Chemistry

DMMP has been explored as a building block for the synthesis of bioactive molecules, particularly those targeting specific receptors in the body. For instance, it has been utilized in the development of ligands for formyl peptide receptors (FPRs), which play a crucial role in immune response and inflammation .

Material Science

In material science, DMMP is investigated for its potential use in creating novel polymeric materials. Its ability to modify physical properties such as solubility and thermal stability makes it an attractive candidate for developing advanced materials with tailored characteristics.

Toxicology Studies

Research has also focused on the toxicological profile of DMMP. Studies have indicated that it does not exhibit significant mutagenic or genotoxic potential, making it a safer alternative for various applications compared to other compounds . The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) has assessed DMMP's health impacts, indicating that it poses minimal risk under controlled conditions .

DMMP has shown promise in biological assays, particularly as an agonist for specific receptors involved in cellular signaling pathways. Its structure allows for modifications that can enhance its efficacy and selectivity towards desired biological targets .

Table 1: Summary of Research Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Chemistry | Building block for bioactive molecules targeting FPRs |

| Material Science | Modification of polymers for enhanced properties |

| Toxicology Studies | Low risk profile; minimal genotoxicity |

| Biological Activity | Agonist for formyl peptide receptors; potential therapeutic applications |

Table 2: Toxicological Assessment Results

| Study Type | Findings |

|---|---|

| Acute Toxicity | No severe adverse effects noted at recommended exposure levels |

| Genotoxicity | Negative results across multiple assays |

| Repeated Dose Toxicity | No significant health damage observed from prolonged exposure |

Case Study 1: Development of FPR Agonists

A study focused on synthesizing derivatives of DMMP to evaluate their activity as FPR agonists. Various modifications were made to the side chains of DMMP, resulting in compounds with varying potencies. The lead compound demonstrated significant efficacy in inducing intracellular calcium flux in HL-60 cells transfected with FPRs, highlighting DMMP's utility in drug design .

Case Study 2: Material Modification

Research into DMMP's role in polymer science revealed that incorporating DMMP into polymer matrices improved thermal stability and mechanical strength. This study illustrated how chemical modifications can lead to enhanced material properties suitable for industrial applications.

Wirkmechanismus

The mechanism by which 1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Alcohol vs. However, ketones like 1-(2,5-Dimethoxyphenyl)-1-propanone (boiling point: 167–168°C at 1.73 kPa) may exhibit higher volatility .

- Propargyl Alcohol: The alkyne group in 1-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol introduces rigidity and reactivity toward click chemistry, unlike the saturated propanol backbone of the target compound .

Physicochemical Properties

Notes:

- The target compound’s tertiary alcohol structure likely increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to chloro- or amino-substituted analogs .

- Propargyl derivatives (e.g., prop-2-yn-1-ol) may exhibit distinct spectroscopic profiles, such as IR absorption for alkynes (~2100 cm⁻¹) , absent in the target compound.

Pharmacological and Functional Comparisons

- Serotonin Receptor Affinity: Hallucinogenic analogs like 1-(2,5-dimethoxyphenyl)-2-aminopropane exhibit high 5-HT₂A receptor binding due to the 2,5-dimethoxy motif . The target compound’s alcohol group may reduce affinity compared to primary amines.

- Pharmaceutical Intermediates : Ketone and chloro derivatives serve as precursors for adrenergic agents (e.g., methoxamine) or anticonvulsants, whereas the target compound’s utility may lie in chiral synthesis or prodrug development.

Biologische Aktivität

1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol, also known as a derivative of the phenolic compound class, has garnered attention for its potential biological activities. This article aims to consolidate existing research findings on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol is characterized by the following chemical structure:

- Molecular Formula: C12H18O3

- Molecular Weight: 210.27 g/mol

- IUPAC Name: 1-(2,5-Dimethoxyphenyl)-2-methylpropan-2-ol

The presence of methoxy groups on the aromatic ring contributes to its lipophilicity and potential interactions with biological membranes.

Antioxidant Activity

The antioxidant properties of phenolic compounds are well-documented. They are known to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial in preventing cellular damage linked to chronic diseases such as cancer and cardiovascular disorders.

The biological activity of 1-(2,5-Dimethoxyphenyl)-2-methyl-2-propanol may involve several mechanisms:

- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting the proliferation of certain cell types.

- Membrane Interaction: The lipophilic nature allows these compounds to integrate into cell membranes, altering permeability and function.

- Gene Expression Modulation: Some phenolic compounds influence gene expression related to inflammation and apoptosis.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study:

A comparative study involving various phenolic compounds demonstrated that those with methoxy substitutions exhibited enhanced antimicrobial activity against Gram-positive bacteria. The study concluded that structural modifications could significantly influence efficacy (Source: ). -

Antioxidant Activity Assessment:

A study evaluating the antioxidant capacity of related phenolic compounds found that they effectively reduced oxidative stress markers in vitro. The results suggested a strong correlation between the number of methoxy groups and antioxidant potency (Source: ). -

Pharmacokinetics in Animal Models:

Research involving the administration of similar compounds in animal models indicated extensive metabolism and excretion patterns, highlighting the importance of understanding pharmacokinetics for therapeutic applications (Source: ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.